molecular formula C4H9NO4S B1526856 Methyl 2-sulfamoylpropanoate CAS No. 1249322-47-1

Methyl 2-sulfamoylpropanoate

Cat. No. B1526856
CAS RN: 1249322-47-1
M. Wt: 167.19 g/mol
InChI Key: RCMMPOBOKPZDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Methyl 2-sulfamoylpropanoate has a molecular weight of 167.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Fritz-Langhals and Schu¨tz (1993) outlines a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity, utilizing sulfonates of corresponding optically active 2-hydroxycarboxylic esters. This method could be relevant for synthesizing structurally similar compounds to Methyl 2-sulfamoylpropanoate for research purposes Fritz-Langhals & Schu¨tz, 1993.

Environmental Science and Toxicology

  • Shoeib et al. (2005) investigated the occurrence, partitioning, and human exposure to perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments. Their findings on the behavior of sulfonamide compounds in various environments could provide context for studying the environmental impact and behavior of this compound Shoeib et al., 2005.

Photocatalytic Applications

  • Research by Pouretedal et al. (2009) on nanoparticles of zinc sulfide doped with various metals as photocatalysts in the degradation of organic dyes highlights the potential use of this compound in similar photocatalytic applications, particularly if it possesses similar reactive properties or can be incorporated into nanomaterials Pouretedal et al., 2009.

Polymer Science

  • The development of multiblock core cross-linked star copolymers via RAFT polymerization, as reported by Bray et al. (2017), involves the use of sulfonic acid as a key monomer. This research provides insights into how this compound could be applied in the synthesis of novel polymers or as a monomer in similar polymerization reactions Bray et al., 2017.

Medicinal Chemistry and Drug Development

  • Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. The strategies used for these syntheses and the biological activity observed provide a potential avenue for the application of this compound in the development of new antimicrobial agents Darwish et al., 2014.

properties

IUPAC Name

methyl 2-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-3(4(6)9-2)10(5,7)8/h3H,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMPOBOKPZDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-sulfamoylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-sulfamoylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-sulfamoylpropanoate
Reactant of Route 4
Methyl 2-sulfamoylpropanoate
Reactant of Route 5
Methyl 2-sulfamoylpropanoate
Reactant of Route 6
Methyl 2-sulfamoylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.